molecular formula C9H14O4 B13978182 Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate CAS No. 134989-37-0

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate

Cat. No.: B13978182
CAS No.: 134989-37-0
M. Wt: 186.20 g/mol
InChI Key: WGZIBTDHYRGLGZ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate is an organic compound with the molecular formula C9H14O4 It is an ester derivative of butanoic acid and contains a prop-2-en-1-yl (allyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate typically involves the esterification of 3-oxo-4-hydroxybutanoic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the allyl group through an etherification reaction. The reaction conditions often include:

    Esterification: Using sulfuric acid or hydrochloric acid as a catalyst, the reaction is carried out at reflux temperature.

    Etherification: The allyl group is introduced using allyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate involves its interaction with various molecular targets and pathways The compound’s keto and ester groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and influence biochemical processes

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-4-hydroxybutanoate: Lacks the allyl group, making it less reactive in certain substitution reactions.

    Ethyl 3-oxo-4-(methoxy)butanoate: Contains a methoxy group instead of an allyl group, leading to different reactivity and applications.

    Ethyl 3-oxo-4-(phenyl)butanoate:

Uniqueness

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate is unique due to its combination of a keto group, an ester group, and an allyl group. This combination provides a versatile platform for various chemical transformations and applications in organic synthesis, making it a valuable compound in research and industry.

Biological Activity

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article presents a detailed examination of its biological activity based on various studies and findings.

Chemical Structure and Properties

This compound has the molecular formula C9H14O4C_9H_{14}O_4. The compound features an ester functional group, which is significant for its reactivity and biological interactions. Its structure can be represented as follows:

Ethyl 3 oxo 4 prop 2 en 1 yl oxy butanoate\text{Ethyl 3 oxo 4 prop 2 en 1 yl oxy butanoate}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ethyl derivatives, including this compound. The compound has been evaluated against various bacterial strains, revealing promising results in inhibiting microbial growth.

In Vitro Studies

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
    • Klebsiella pneumoniae
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for the compound ranged from 0.073 mg/ml to 0.125 mg/ml against the tested strains, showcasing its effectiveness compared to standard antibiotics .
  • Comparison with Standard Antibiotics :
    • The compound demonstrated lower MIC values than many conventional antibiotics, indicating a potential for use in treating infections caused by multidrug-resistant (MDR) pathogens.
Bacterial StrainMIC (mg/ml)
E. coli0.083
S. aureus0.109
K. pneumoniae0.073

Anthelmintic Activity

In addition to its antibacterial properties, this compound has shown significant anthelmintic activity, which is crucial for treating parasitic infections.

Experimental Findings

The anthelmintic activity was assessed using various concentrations of the compound against common helminth species:

Compound Concentration (mg/ml)Paralysis Time (min)Death Time (min)
510.33 ± 1.1534.66 ± 0.57
109.66 ± 2.5124.33 ± 1.15
208.66 ± 2.3021.66 ± 2.30

The results indicated that higher concentrations led to shorter paralysis and death times, suggesting a dose-dependent effect on the helminths tested .

Cytotoxicity Studies

Cytotoxicity assays have also been performed to evaluate the safety profile of this compound.

Results Summary

The compound exhibited varying levels of cytotoxicity across different cell lines, with LC50 values ranging from 280μg/ml280\,\mu g/ml to 765μg/ml765\,\mu g/ml. These values indicate a moderate level of cytotoxicity compared to standard chemotherapeutic agents like etoposide, which has an LC50 of 9.8μg/ml9.8\,\mu g/ml .

Properties

CAS No.

134989-37-0

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 3-oxo-4-prop-2-enoxybutanoate

InChI

InChI=1S/C9H14O4/c1-3-5-12-7-8(10)6-9(11)13-4-2/h3H,1,4-7H2,2H3

InChI Key

WGZIBTDHYRGLGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)COCC=C

Origin of Product

United States

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